molecular formula C30H49NO7S B15156517 Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate

Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate

Cat. No.: B15156517
M. Wt: 567.8 g/mol
InChI Key: WSMXIQXWHPSVDE-UHFFFAOYSA-N
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Description

The compound "Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate" (hereafter referred to as Compound A) is a structurally complex molecule featuring a tricyclic core, a sulfanylacetate ester, and a substituted cyclohexyl moiety. This article compares Compound A with structurally analogous compounds, focusing on molecular features, structure-activity relationships (SAR), and computational insights into bioactivity.

Properties

Molecular Formula

C30H49NO7S

Molecular Weight

567.8 g/mol

IUPAC Name

acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate

InChI

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)

InChI Key

WSMXIQXWHPSVDE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate involves multiple steps. The process typically starts with the preparation of the tricyclic core, followed by the introduction of the ethenyl, hydroxyl, and amino groups. The final step involves the attachment of the sulfanylacetate moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the ketone group may produce secondary alcohols.

Scientific Research Applications

Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • The tricyclic core is conserved across analogs, suggesting a shared pharmacophore for bioactivity .
  • These differences likely influence solubility, membrane permeability, and target binding .

Structure-Activity Relationships (SAR)

Impact of Substituents on Bioactivity

  • Lipophilicity: The diethylaminoethyl group in ’s compound increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Aromatic Interactions : The pyrimidinyl group in ’s compound may engage in π-π stacking with aromatic protein residues, a feature absent in Compound A .

Activity Cliffs

highlights that minor structural changes can lead to significant potency differences (activity cliffs). For example, replacing Compound A’s cyclohexyl group with a pyrimidinyl moiety () might drastically alter target specificity or potency due to steric or electronic effects .

Computational Analysis of Bioactivity

Similarity Indexing

Using Tanimoto coefficients (), Compound A ’s similarity to analogs can be quantified:

  • Compound : Moderate similarity (~60–70%) due to shared core but divergent substituents.
  • Compound : Lower similarity (~40–50%) owing to the pyrimidinyl group’s distinct electronic profile.

Machine Learning Predictions

Its hydrogen-bonding groups may reduce false-positive rates compared to more lipophilic analogs .

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